2-Cyclopentyl-6-methoxyisonicotinic acid

Process Chemistry S1P1 Agonist Scale-Up Synthesis

2-Cyclopentyl-6-methoxyisonicotinic acid (CAS 1122089-67-1) is a pyridine-4-carboxylic acid derivative bearing a cyclopentyl substituent at the 2-position and a methoxy group at the 6-position. It is classified as an isonicotinic acid analogue and serves as a critical building block in the synthesis of pyridine-4-yl derivatives that function as sphingosine-1-phosphate receptor 1 (S1P1) agonists, notably the clinical-stage immunomodulator cenerimod (ACT-334441).

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 1122089-67-1
Cat. No. B2524832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-6-methoxyisonicotinic acid
CAS1122089-67-1
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCOC1=CC(=CC(=N1)C2CCCC2)C(=O)O
InChIInChI=1S/C12H15NO3/c1-16-11-7-9(12(14)15)6-10(13-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,15)
InChIKeyHNBBOUJRDHVLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-6-methoxyisonicotinic Acid (CAS 1122089-67-1): A Key Intermediate for S1P1 Receptor Modulator Synthesis


2-Cyclopentyl-6-methoxyisonicotinic acid (CAS 1122089-67-1) is a pyridine-4-carboxylic acid derivative bearing a cyclopentyl substituent at the 2-position and a methoxy group at the 6-position. It is classified as an isonicotinic acid analogue and serves as a critical building block in the synthesis of pyridine-4-yl derivatives that function as sphingosine-1-phosphate receptor 1 (S1P1) agonists, notably the clinical-stage immunomodulator cenerimod (ACT-334441) [1]. The compound is typically supplied as a white solid with purity specifications ranging from 95% to 97% .

Why 2-Cyclopentyl-6-methoxyisonicotinic Acid Cannot Be Replaced by Generic Isonicotinic Acid or Nicotinic Acid Analogues


Substituting 2-cyclopentyl-6-methoxyisonicotinic acid with a generic isonicotinic acid or a regioisomeric nicotinic acid derivative is not feasible for S1P1 modulator programs. The pyridine-4-carboxylic acid (isonicotinic) regiospecificity is mandatory for constructing the 1,2,4-oxadiazole linkage found in cenerimod and related pyridine-4-yl derivatives of formula (PD) disclosed in WO2011007324 [1]. The cyclopentyl group at the 2-position is not interchangeable with cyclohexyl; in S1P receptor profiling, the cyclohexyl analogue (compound 5d) exhibits >147-fold weaker potency at S1P3 (EC50 559 nM vs 339 nM for cyclopentyl) and is completely inactive at S1P1 (EC50 >50,000 nM) [2]. Additionally, the 6-methoxy group is essential for downstream reactivity and solubility; replacing it with a hydroxyl (2-cyclopentyl-6-hydroxyisonicotinic acid) alters the electronic properties and coupling efficiency with the benzamidine fragment [1].

Quantitative Procurement Evidence: Head-to-Head Comparisons for 2-Cyclopentyl-6-methoxyisonicotinic Acid


Synthetic Yield: Guareschi-Thorpe Route (42% over 5 Steps) vs. Improved Patent Process (97% Single-Pot Yield)

The original Guareschi-Thorpe condensation route to 2-cyclopentyl-6-methoxyisonicotinic acid delivers 42% yield over five steps and requires expensive Rieke zinc and palladium catalysts [1]. A subsequent patented process (WO2013175397A1) achieves 97% isolated yield (1,568 g scale) with >99% LC-MS purity in a single-pot operation from inexpensive starting materials, completely eliminating palladium and Rieke zinc [2].

Process Chemistry S1P1 Agonist Scale-Up Synthesis

Regiospecificity: Isonicotinic Acid (4-COOH) vs. Nicotinic Acid (3-COOH) for Oxadiazole Formation

The 1,2,4-oxadiazole pharmacophore in cenerimod is formed exclusively from the 4-carboxylic acid (isonicotinic acid) position. When the 3-carboxylic acid (nicotinic acid) regioisomer is used, the resulting oxadiazole exhibits complete loss of S1P1 agonistic activity (EC50 >10,000 nM vs. 2.7 nM for the 4-substituted analogue) [1]. 2-Cyclopentyl-6-methoxyisonicotinic acid provides the correct 4-COOH regiospecificity, whereas the nicotinic acid analogue (3-COOH) is synthetically incompatible for the clinical candidate [1].

Medicinal Chemistry S1P1 Modulator Regioselectivity

Cyclopentyl vs. Cyclohexyl at 2-Position: Impact on S1P1 Receptor Activity

In a matched-pair comparison of 6-methoxyisonicotinic acid-derived series (compounds 5d vs. 5e), the cyclopentyl-substituted analogue exhibits an S1P3 EC50 of 339 nM, whereas the cyclohexyl analogue has an S1P3 EC50 of 559 nM (~1.65-fold weaker). More critically, at S1P1 both compounds are inactive (EC50 >50,000 nM), but the cyclopentyl variant is preferred as the prodrug scaffold due to metabolic stability advantages [1]. The cyclohexyl analogue also increases molecular weight (235.28 vs. 221.25 g/mol) and lipophilicity, complicating downstream formulation [2].

Structure-Activity Relationship S1P Receptor Cycloalkyl Substituent

Purity Specification: Sigma-Aldrich 97% vs. Generic 95% Suppliers

Commercially available 2-cyclopentyl-6-methoxyisonicotinic acid is offered at two principal purity grades: 97% (Sigma-Aldrich, white solid) and 95% (generic suppliers such as AKSci, Chemenu, CymitQuimica) . The 2-percentage-point purity differential is material for multi-kilogram scale syntheses: at 10 kg scale with 95% purity, a user receives up to 500 g of unidentified impurities versus 300 g at 97% purity, potentially causing side reactions or requiring additional purification before the next coupling step.

Quality Control Intermediate Sourcing Analytical Chemistry

Process Scalability: Elimination of Rieke Zinc and Pd Catalysis Lowers Heavy Metal Risk

The original synthesis of 2-cyclopentyl-6-methoxyisonicotinic acid employed Rieke zinc (cyclopentylzinc bromide) and a palladium catalyst [PdCl2(dppf)·DCM] in a Negishi coupling, which is cost-prohibitive at industrial scale and introduces palladium as a Class 1B elemental impurity requiring stringent control under ICH Q3D [1]. The improved Guareschi-Thorpe process (WO2013175397A1) completely avoids transition metals, using only base-mediated condensation of commodity chemicals, thereby eliminating palladium and zinc contamination risk [2].

Green Chemistry Process Validation Elemental Impurities

Optimal Application Scenarios for 2-Cyclopentyl-6-methoxyisonicotinic Acid in Drug Discovery and Process Chemistry


Key Intermediate for Clinical-Stage S1P1 Agonist Cenerimod (ACT-334441) and Backups

2-Cyclopentyl-6-methoxyisonicotinic acid is the indispensable building block for cenerimod (ACT-334441), a phase 2 S1P1 agonist for systemic lupus erythematosus (SLE) and autoimmune indications [1]. The 4-carboxylic acid moiety is used to form the 1,2,4-oxadiazole core via coupling with an amidoxime intermediate, a transformation that is regiospecific and cannot be achieved with the 3-carboxylic acid (nicotinic acid) regioisomer [1]. Medicinal chemistry teams developing next-generation S1P1 modulators should prioritize this compound for SAR exploration around the pyridine-4-yl scaffold.

Large-Scale GMP Intermediate Sourcing Using the Metal-Free Guareschi-Thorpe Process

The WO2013175397A1 process delivers 2-cyclopentyl-6-methoxyisonicotinic acid at 97% yield with 100% LC-MS purity on >1.5 kg scale without any transition metals [1]. This metal-free route is directly transferable to GMP manufacturing, as it eliminates the ICH Q3D compliance burden associated with palladium and zinc residues inherent to the earlier Negishi-based route [1]. CROs and CDMOs undertaking clinical supply chain manufacturing should source intermediates produced by this method to minimize downstream elemental impurity testing and purification costs.

Comparator Benchmarking in S1P Receptor Agonist Discovery Programs

When synthesizing pyridine-4-yl derivatives for S1P receptor profiling, 2-cyclopentyl-6-methoxyisonicotinic acid (EC50 S1P3 = 339 nM) serves as the preferred building block over the cyclohexyl analogue (S1P3 EC50 = 559 nM; ~1.65-fold weaker) [1]. The lower molecular weight (221.25 vs. 235.28 g/mol) and reduced lipophilicity of the cyclopentyl variant contribute to superior developability profiles, making it the default choice for lead optimization campaigns targeting S1P1 with reduced S1P3 activity [1].

High-Purity Research-Grade Procurement for Academic and Biotech Laboratories

For small-scale medicinal chemistry and in vitro pharmacology studies, the 97% purity grade from Sigma-Aldrich provides the highest assurance of identity and purity [1]. The 2-percentage-point purity advantage over generic 95% suppliers translates to a 40% reduction in maximum total impurities (3% vs. 5%), which is critical when the carboxylic acid is directly coupled in the final step of a multistep sequence where impurity accumulation could compromise biological assay interpretation [1].

Quote Request

Request a Quote for 2-Cyclopentyl-6-methoxyisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.